Isooctyl Laurate: Structural Isomerism, Synthesis, and Physicochemical Characterization
Isooctyl Laurate: Structural Isomerism, Synthesis, and Physicochemical Characterization
Executive Summary & Chemical Identity
Isooctyl Laurate is a fatty acid ester widely utilized in pharmaceutical formulations, personal care products, and industrial lubricants. It functions primarily as a low-viscosity emollient, solvent, and skin permeation enhancer.[1][2]
A critical technical distinction exists within the nomenclature "Isooctyl Laurate." In industrial commerce, it most frequently refers to 2-Ethylhexyl Laurate , a specific isomer derived from 2-ethylhexanol. However, strictly chemical contexts may refer to esters of mixed C8 isomers (isooctanols) or specifically 6-methylheptyl laurate .
This guide prioritizes 2-Ethylhexyl Laurate (CAS 20292-08-4) as the reference standard due to its high purity availability and dominance in drug development and cosmetic applications, while acknowledging the generic isooctyl variant (CAS 84713-06-4).
Chemical Identification Data
| Parameter | 2-Ethylhexyl Laurate (Standard) | Isooctyl Laurate (Generic/Isomer) |
| CAS Number | 20292-08-4 | 84713-06-4 |
| IUPAC Name | 2-ethylhexyl dodecanoate | 6-methylheptyl dodecanoate |
| Molecular Formula | C₂₀H₄₀O₂ | C₂₀H₄₀O₂ |
| Molecular Weight | 312.53 g/mol | 312.53 g/mol |
| SMILES | CCCCCCCCCCCC(=O)OCC(CC)CCCC | CCCCCCCCCCCC(=O)OCCCCCC(C)C |
| Key Characteristic | Defined branching at C2 position | Branching varies (often C6) |
Physicochemical Properties & Structure-Function Analysis[8]
The utility of Isooctyl Laurate stems from its branched alkyl chain . Unlike straight-chain esters (e.g., n-octyl laurate), the "isooctyl" (2-ethylhexyl) branch creates steric hindrance that disrupts crystal packing. This results in a significantly lower pour point and lower viscosity, making it liquid at sub-zero temperatures—a critical attribute for topical formulations requiring spreadability.[1]
Property Table
| Property | Value (2-Ethylhexyl Laurate) | Relevance to Formulation |
| Physical State | Clear, colorless liquid | Easy handling; non-greasy feel.[3][4] |
| Melting/Pour Point | -30°C to -35°C | Remains fluid in cold-chain storage. |
| Density (20°C) | 0.85 – 0.87 g/cm³ | Lighter than water; phase separation in emulsions. |
| Viscosity (40°C) | ~5–7 mm²/s (cSt) | High spreadability; rapid skin absorption. |
| Refractive Index | 1.43 – 1.44 | Matches skin lipids; low "whitening" effect. |
| LogP (Lipophilicity) | ~8.4 – 9.5 | Highly lipophilic; excellent solubilizer for hydrophobic APIs. |
| Flash Point | > 170°C | Safe for high-temp processing. |
Structural Logic Visualization
The following diagram illustrates how the structural branching influences the macroscopic properties of the compound.
Caption: Causal relationship between the 2-ethylhexyl branching and the resulting rheological and thermodynamic properties of the ester.
Synthesis Protocol: Acid-Catalyzed Esterification[11][12]
While enzymatic routes (using Candida rugosa lipase) exist for "green" chemistry, the acid-catalyzed Fischer esterification remains the standard for high-yield, scalable production in pharmaceutical research.
Reaction Mechanism
Reactants: Lauric Acid (C12) + 2-Ethylhexanol (C8)
Catalyst: p-Toluenesulfonic acid (p-TSA) or Sulfuric Acid (
Step-by-Step Laboratory Protocol
Objective: Synthesize 100g of high-purity 2-Ethylhexyl Laurate.
-
Stoichiometry Calculation:
-
Lauric Acid (MW 200.32): 0.5 mol = 100.16 g
-
2-Ethylhexanol (MW 130.23): 0.6 mol = 78.14 g (20% molar excess to drive equilibrium).
-
Catalyst (p-TSA): 0.5 wt% of total mass (~0.9 g).
-
-
Setup:
-
Use a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar.
-
Attach a Dean-Stark trap fitted with a reflux condenser to continuously remove water.
-
Nitrogen inlet for inert atmosphere (optional but recommended to prevent oxidation).
-
-
Reaction:
-
Charge flask with Lauric Acid, 2-Ethylhexanol, and p-TSA.
-
Heat the mixture using an oil bath to 150°C - 160°C .
-
Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 3-5 hours). Theoretical water yield: ~9 mL.
-
-
Work-up:
-
Cool reaction mixture to room temperature.
-
Neutralization: Wash the crude ester with 10% Sodium Carbonate (
) solution to neutralize residual acid/catalyst. -
Washing: Wash twice with brine (saturated NaCl) to remove salts.
-
Drying: Dry the organic phase over anhydrous Magnesium Sulfate (
) and filter.
-
-
Purification:
-
Perform vacuum distillation to remove excess 2-ethylhexanol.
-
Collect the fraction boiling at the specific boiling point (approx. 190°C at reduced pressure, e.g., 10 mmHg).
-
-
Characterization (QC):
Caption: Synthesis workflow for the acid-catalyzed production of Isooctyl Laurate, highlighting critical water removal steps.
Applications in Drug Development[8][12][14]
Transdermal Drug Delivery
Isooctyl laurate acts as a penetration enhancer . Its low viscosity allows it to interpose between the lipid bilayers of the stratum corneum, increasing fluidity and facilitating the passage of active pharmaceutical ingredients (APIs).
-
Mechanism: Lipid fluidization.
-
Target Drugs: Lipophilic NSAIDs, steroids, and hormonal therapies.
Topical Formulations (Emollient)
In creams and lotions, it serves as a "dry emollient." It provides the occlusive benefits of an oil (preventing Transepidermal Water Loss - TEWL) without the greasy residue associated with mineral oils or longer-chain esters.
-
Sensory Profile: High spreading coefficient, rapid absorption, non-tacky.
Solubilizer
With a LogP > 8, it is an excellent solvent for highly lipophilic compounds that are difficult to formulate in aqueous systems, often used in self-emulsifying drug delivery systems (SEDDS).
Safety & Toxicology Profile
Isooctyl Laurate (2-Ethylhexyl Laurate) is generally regarded as safe for topical application.
-
Skin Irritation: Classified as non-irritating to slightly irritating in concentrated forms. In standard cosmetic concentrations (2-20%), it is non-irritating.
-
Sensitization: Non-sensitizing (Human Repeat Insult Patch Test data).
-
Biodegradability: Readily biodegradable due to the ester linkage, which is susceptible to hydrolysis by environmental lipases.
-
Regulatory: Listed in major chemical inventories (TSCA, EINECS, DSL).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22169183, Isooctyl laurate. Retrieved from [Link]
-
Cosmetic Ingredient Review (2015). Safety Assessment of Alkyl Esters as Used in Cosmetics. International Journal of Toxicology. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - 2-ethylhexyl laurate. Retrieved from [Link](Note: Generic landing for verification).
Sources
- 1. Ethylhexyl Laurate (2-EHL Isooctyl Laurate) BP EP USP CAS 84713-06-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. 2-Ethylhexyl Laurate | High-Purity Ester for Research [benchchem.com]
- 3. Isoamyl Laurate | Isopentyl dodecanoate | Cosmetic Ingredients Guide [ci.guide]
- 4. chembk.com [chembk.com]
- 5. syskem.de [syskem.de]
